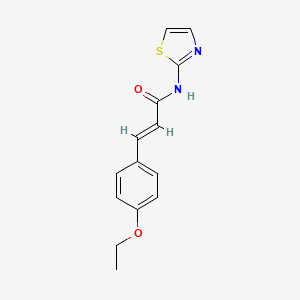
3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione involves complex organic reactions, including palladium-catalyzed Suzuki coupling reactions. For example, the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the intricate steps and conditions required to achieve the desired molecular structures (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives has been extensively studied through methods such as X-ray crystallography. These studies reveal detailed information about the molecular orientation, bond lengths, and angles, providing insight into the compound's structural characteristics and potential reactivity (Lv et al., 2013).
Chemical Reactions and Properties
3-Chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione and its derivatives exhibit a range of chemical reactivity, including participation in Suzuki coupling reactions and potential as organic electronic materials due to their conjugated systems. The electrochemical polymerization of related DPP derivatives has shown that substitution patterns significantly influence the optical and electronic properties of the resulting materials, indicating the versatility and potential applications of these compounds (Zhang, Tieke, Forgie, & Skabara, 2009).
Physical Properties Analysis
The solubility, fluorescence, and molecular weight of polymers and compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit are critical physical properties that determine their application potential. These compounds exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various applications, including organic electronics and luminescent materials (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione derivatives, such as their oxidation potential, electrochromic properties, and conjugation effects, are influenced by their molecular structure and substituent patterns. These properties are essential for their potential use in electronic applications and as corrosion inhibitors, demonstrating the broad applicability of these compounds in various fields (Zarrouk et al., 2015).
特性
IUPAC Name |
3-chloro-1-(2-methylphenyl)-4-phenoxypyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-11-7-5-6-10-13(11)19-16(20)14(18)15(17(19)21)22-12-8-3-2-4-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOHLILNARZGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methylphenyl)-4-phenoxypyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
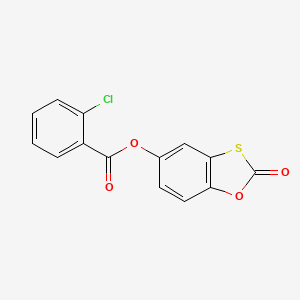
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)
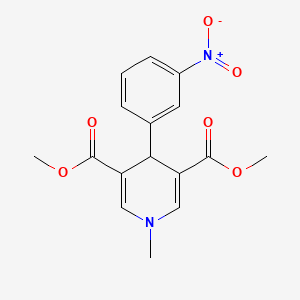
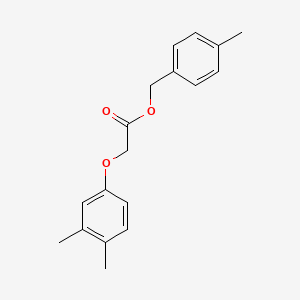

![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)
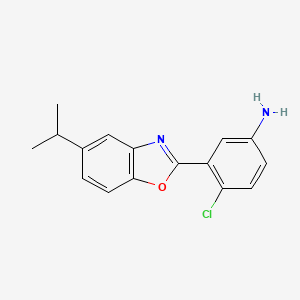
![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)
![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)
